Methionine hydrochloride

Catalog No.
S1920678
CAS No.
6810-12-4
M.F
C5H12ClNO2S
M. Wt
185.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methionine hydrochloride

CAS Number

6810-12-4

Product Name

Methionine hydrochloride

IUPAC Name

(2S)-2-amino-4-methylsulfanylbutanoic acid;hydrochloride

Molecular Formula

C5H12ClNO2S

Molecular Weight

185.67 g/mol

InChI

InChI=1S/C5H11NO2S.ClH/c1-9-3-2-4(6)5(7)8;/h4H,2-3,6H2,1H3,(H,7,8);1H/t4-;/m0./s1

InChI Key

OSUIUMQSEFFIKM-WCCKRBBISA-N

SMILES

CSCCC(C(=O)O)N.Cl

Canonical SMILES

CSCCC(C(=O)O)N.Cl

Isomeric SMILES

CSCC[C@@H](C(=O)O)N.Cl
  • Building Block for Protein Synthesis: L-Methionine is the initiating amino acid in protein synthesis. This means it's the first amino acid incorporated into a growing protein chain. L-Met HCl provides a reliable source of L-methionine for in vitro and cell culture experiments studying protein production and function [1].

Source

[1] L-Methionine Hydrochloride: High-Quality Amino Acid for Research and Industrial Applications | Procurenet Limited ()

L-Methionine Hydrochloride in Chemical Modification Research

Beyond protein synthesis, L-Methionine HCl finds applications in chemical modification research due to its unique structure. The presence of a methyl group (CH3) attached to the sulfur atom allows for specific modifications of proteins and other biomolecules. Some examples include:

  • Photo-Crosslinking: A specific type of L-methionine HCl, H-L-Photo-methionine HCl, can be used as a photoreactive probe in photo-crosslinking experiments. When exposed to light, this modified methionine reacts with nearby molecules, allowing researchers to identify protein-protein interactions and protein-DNA interactions [2].

Source

[2] H-L-Photo-methionine HCl ɢᴜ₂₉₅% - High-Quality Compound for Research Applications | Procurenet Limited ()

  • Synthesis of Building Blocks: L-Methionine methyl ester hydrochloride, another variant, serves as a starting material for the synthesis of protected glycine derivatives. These derivatives are valuable asymmetric building blocks used in the creation of complex molecules [3].

Methionine hydrochloride is a salt form of the amino acid methionine, which is classified as an essential amino acid due to its necessity in human nutrition. Methionine is characterized by its sulfur-containing side chain and plays a critical role in various biological processes, including protein synthesis and methylation reactions. The hydrochloride form enhances the solubility of methionine in water, making it suitable for various applications in pharmaceuticals and nutritional supplements.

  • Oxidation and Reduction: Methionine can be oxidized to methionine sulfoxide in the presence of oxidizing agents like hydrogen peroxide or dimethyl sulfoxide. Conversely, it can be reduced back to methionine from methionine sulfoxide using reducing agents such as dimethyl sulfide in acidic conditions .
  • Transsulfuration Pathway: Methionine is involved in the biosynthesis of cysteine through the transsulfuration pathway, where it reacts with homocysteine to form cystathionine, which is subsequently cleaved to yield cysteine .
  • Formation of S-adenosylmethionine: Methionine can react with adenosine triphosphate (ATP) to form S-adenosylmethionine, a key methyl donor in many biological methylation reactions .

Methionine hydrochloride exhibits several biological activities:

  • Protein Synthesis: As an essential amino acid, methionine is crucial for protein synthesis in humans and other organisms.
  • Methylation Reactions: It serves as a precursor for S-adenosylmethionine, which is involved in methylation reactions that regulate gene expression and protein function.
  • Antioxidant Properties: Methionine has been shown to possess antioxidant properties, helping to mitigate oxidative stress by participating in redox reactions .

The synthesis of methionine hydrochloride can be achieved through several methods:

  • Chemical Synthesis: Industrially, methionine can be synthesized from acrolein, methanethiol, and cyanide via several steps including hydantoin formation and subsequent hydrolysis .
  • Biotechnological Methods: Recent advancements focus on using microbial fermentation processes to produce methionine from renewable resources, which may offer a more sustainable alternative compared to traditional synthetic methods .
  • Hydrolysis of Precursors: Another method involves hydrolyzing compounds such as ethyl N-(1-cyano-3-methylthiolpropyl) carbamate under acidic conditions to yield methionine .

Research indicates that methionine hydrochloride interacts with various biological systems:

  • Enzyme Interactions: It plays a role in the function of enzymes involved in methylation processes, such as methionine synthase, which catalyzes the conversion of homocysteine to methionine .
  • Nutrient Absorption: Studies suggest that adequate levels of methionine can influence the absorption and metabolism of other nutrients, including vitamins and minerals.

Methionine hydrochloride shares similarities with other sulfur-containing amino acids but also exhibits unique properties:

CompoundStructure CharacteristicsBiological RoleUnique Features
CysteineContains a thiol group (-SH)Important for protein structure and antioxidant defenseCan form disulfide bonds; involved in redox reactions
HomocysteineIntermediate between methionine and cysteineAssociated with cardiovascular healthElevated levels linked to health risks
S-adenosylmethionineMethyl donor; formed from methionineCritical for methylation reactionsFunctions as a universal methyl donor

Methionine hydrochloride's unique feature lies in its essentiality for human nutrition and its role as a precursor for critical biochemical compounds like S-adenosylmethionine.

UNII

99JNR46OKX

Sequence

M

Other CAS

6810-12-4

Wikipedia

Methionine hydrochloride

Dates

Modify: 2024-04-14

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